molecular formula C10H10N2O3 B12643359 2-Butenamide, N-(4-nitrophenyl)- CAS No. 51944-68-4

2-Butenamide, N-(4-nitrophenyl)-

Cat. No.: B12643359
CAS No.: 51944-68-4
M. Wt: 206.20 g/mol
InChI Key: MTICSDUTLDMTET-NSCUHMNNSA-N
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Description

2-Butenamide, N-(4-nitrophenyl)- is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.1980 g/mol . This compound is characterized by the presence of a butenamide group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Butenamide, N-(4-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with crotonic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Butenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Butenamide, N-(4-nitrophenyl)- can be compared with other similar compounds such as:

The uniqueness of 2-Butenamide, N-(4-nitrophenyl)- lies in its combination of the butenamide and nitrophenyl groups, providing a balance of reactivity and stability for various applications.

Properties

CAS No.

51944-68-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(E)-N-(4-nitrophenyl)but-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-2-3-10(13)11-8-4-6-9(7-5-8)12(14)15/h2-7H,1H3,(H,11,13)/b3-2+

InChI Key

MTICSDUTLDMTET-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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